(3-Boc-amino-4-methylphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

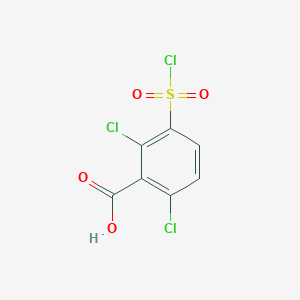

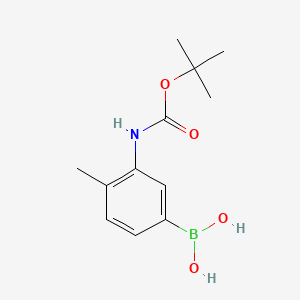

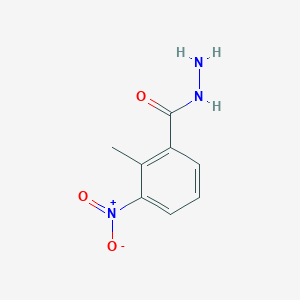

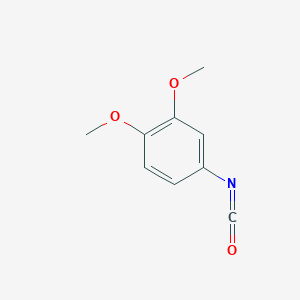

“(3-Boc-amino-4-methylphenyl)boronic acid” is a chemical compound with the molecular formula C12H18BNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular weight of “(3-Boc-amino-4-methylphenyl)boronic acid” is 251.09 g/mol . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis

“(3-Boc-amino-4-methylphenyl)boronic acid” has a predicted density of 1.16±0.1 g/cm3 and a predicted pKa of 8.50±0.10 . It has a melting point of 300℃ .Wissenschaftliche Forschungsanwendungen

Drug Design and Synthesis

This compound is often used in the design and synthesis of pharmaceuticals. Its boronic acid moiety can form reversible covalent bonds with various biomolecules, making it a valuable building block in the development of proteasome inhibitors which are crucial in cancer therapy .

Molecular Recognition

The boronic acid group can interact with diols and other cis-diol-containing compounds such as sugars, enabling its use in molecular recognition processes. This property is particularly useful in the development of sensors for glucose monitoring, which is vital for diabetes management .

Dynamic Combinatorial Chemistry

In dynamic combinatorial chemistry, (3-Boc-amino-4-methylphenyl)boronic acid can be used to create libraries of compounds that can dynamically interchange through reversible reactions. This application is significant in discovering new ligands for biological targets .

Bioconjugation

The compound’s ability to form stable complexes with saccharides and glycoproteins allows its use in bioconjugation techniques. This is essential for creating targeted drug delivery systems, where the drug is conjugated to a molecule that specifically targets cancer cells .

Fluorescent Sensing

Boronic acids can be incorporated into fluorescent sensors. This particular derivative, with its Boc-protected amino group, can be used to develop fluorescent probes for detecting catecholamines, which are important biomarkers in neurological diseases .

Material Science

In material science, (3-Boc-amino-4-methylphenyl)boronic acid can be utilized to modify surface properties of materials. This is particularly useful in creating smart materials that can respond to environmental stimuli like pH changes .

Catalysis

The boronic acid moiety is known for its role in catalysis, especially in Suzuki-Miyaura cross-coupling reactions. This reaction is widely used in the synthesis of complex organic compounds, including polymers and fine chemicals .

Chemical Sensors

Due to its selective binding to diols, (3-Boc-amino-4-methylphenyl)boronic acid can be used in the development of chemical sensors. These sensors can detect and measure the concentration of various biologically relevant species, such as carbohydrates and nucleotides .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound (3-Boc-amino-4-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The (3-Boc-amino-4-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The (3-Boc-amino-4-methylphenyl)boronic acid affects the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon–carbon bonds . This is a critical process in organic synthesis, enabling the construction of complex organic compounds .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability would be influenced by factors such as its stability and the conditions under which the reaction is carried out .

Result of Action

The action of (3-Boc-amino-4-methylphenyl)boronic acid in the SM coupling reaction results in the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields such as pharmaceuticals and materials science .

Action Environment

The action of (3-Boc-amino-4-methylphenyl)boronic acid is influenced by environmental factors such as temperature and the presence of other reagents . For example, the reaction is typically performed at low temperatures to prevent over-alkylation . The compound is also generally considered to be environmentally benign .

Eigenschaften

IUPAC Name |

[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c1-8-5-6-9(13(16)17)7-10(8)14-11(15)18-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPLVISWFCBMCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Boc-amino-4-methylphenyl)boronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)